molecular formula C8H8F3N3 B13405285 1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene CAS No. 82136-27-4

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene

Cat. No.: B13405285
CAS No.: 82136-27-4
M. Wt: 203.16 g/mol
InChI Key: BOTCREGAXGHOLG-UHFFFAOYSA-N
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Description

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene is an organic compound characterized by the presence of trifluorophenyl and dimethyltriazene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene typically involves the reaction of 2,4,6-trifluoroaniline with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,4,6-Trifluoroaniline} + \text{Dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-Trifluorophenyl)-perfluorobenzocyclobutene
  • Bis(2,4,6-trifluorophenyl) derivatives of palladium (II)

Uniqueness

1-(2,4,6-Trifluorophenyl)-3,3-dimethyltriazene is unique due to its specific combination of trifluorophenyl and dimethyltriazene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

82136-27-4

Molecular Formula

C8H8F3N3

Molecular Weight

203.16 g/mol

IUPAC Name

N-methyl-N-[(2,4,6-trifluorophenyl)diazenyl]methanamine

InChI

InChI=1S/C8H8F3N3/c1-14(2)13-12-8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3

InChI Key

BOTCREGAXGHOLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=C(C=C(C=C1F)F)F

Origin of Product

United States

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